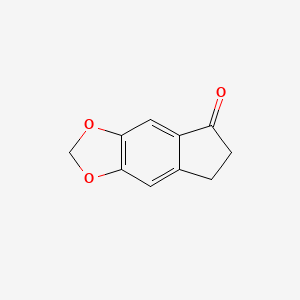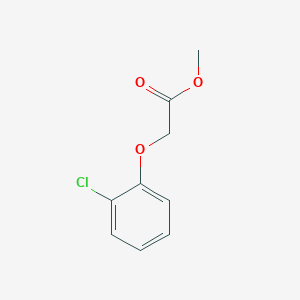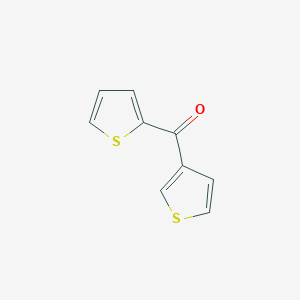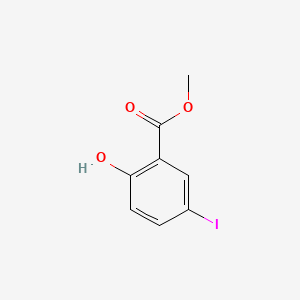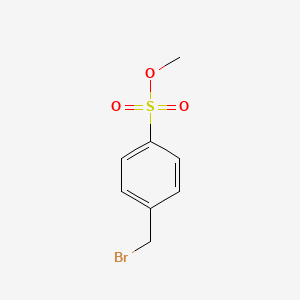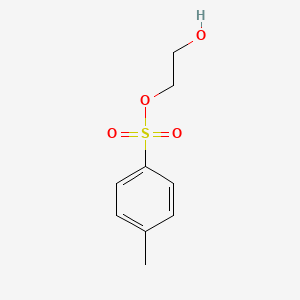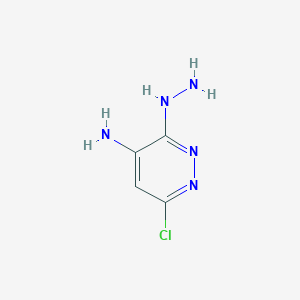
2-(5-甲氧基-1H-吲哚-3-基)乙酰胺
描述
2-(5-Methoxy-1H-indol-3-yl)acetamide is a useful research compound. Its molecular formula is C11H12N2O2 and its molecular weight is 204.22 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(5-Methoxy-1H-indol-3-yl)acetamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 88879. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(5-Methoxy-1H-indol-3-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-Methoxy-1H-indol-3-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
褪黑激素激动剂和生理学研究
- 合成和效力: Duranti 等人(1992 年)的一项研究 Duranti et al. (1992) 合成了 2-溴褪黑激素,它是 2-(5-甲氧基-1H-吲哚-3-基)乙酰胺的近亲,证明了它作为褪黑激素激动剂的高结合亲和力和效力。该化合物表现出增强抑制皮质神经元自发放电活性和增强 GABA 抑制效应的活性。
分子建模和结构分析
- 晶体学和对接: Baranova 等人(2012 年) Baranova et al. (2012) 针对类似化合物进行了一项涉及晶体学和分子建模的研究,重点是它与 MT1A 受体的褪黑激素结合口袋的相互作用。这提供了对相关化合物的潜在相互作用和结合机制的见解。
抗菌和抗氧化特性
- 合成和评估: Debnath 和 Ganguly(2015 年) Debnath and Ganguly (2015) 合成了 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl 乙酰胺的衍生物,并评估了它们的抗菌和抗真菌活性,表明此类化合物在抗菌应用中的潜力。
光谱学和化学分析
- 红外光谱研究: 苏雪菊(2015 年) Su Xue-ju (2015) 利用密度泛函理论对 N-(5-甲氧基吲哚-3-基)乙基乙酰胺(一种与 2-(5-甲氧基-1H-吲哚-3-基)乙酰胺密切相关的化合物)的红外光谱进行了研究。这项研究对于理解此类化合物的化学性质和行为至关重要。
COX-2 抑制和炎症性疾病成像
- 新型造影剂开发: Uddin 等人(2020 年)[Uddin 等人
(2020)](https://consensus.app/papers/imaging-inflammation-osteoarthritis-using-watersoluble-uddin/db95e1f92b625d09a651b2225513a380/?utm_source=chatgpt) 开发了一种新型造影剂,针对炎性生物标记 COX-2,使用氟罗昔布 A 的亲水类似物,其中包括类似的吲哚乙酰胺结构。该试剂被证明可用于检测炎症和骨关节炎模型中的 COX-2。
作用机制
Target of Action
The primary target of 2-(5-Methoxy-1H-indol-3-yl)acetamide is Ribosyldihydronicotinamide dehydrogenase [quinone] in humans . This enzyme plays a crucial role in the detoxification pathways and various biosynthetic processes .
Mode of Action
2-(5-Methoxy-1H-indol-3-yl)acetamide interacts with its target enzyme, Ribosyldihydronicotinamide dehydrogenase [quinone], and serves as a quinone reductase . This interaction is involved in the conjugation reactions of hydroquinones, which are essential for detoxification pathways and various biosynthetic processes .
Biochemical Pathways
The biochemical pathways affected by 2-(5-Methoxy-1H-indol-3-yl)acetamide are primarily related to the detoxification pathways and various biosynthetic processes
Result of Action
The molecular and cellular effects of 2-(5-Methoxy-1H-indol-3-yl)acetamide’s action are primarily related to its role in detoxification pathways and various biosynthetic processes . By serving as a quinone reductase, it aids in the conjugation reactions of hydroquinones, which are crucial for these processes .
生化分析
Biochemical Properties
2-(5-Methoxy-1H-indol-3-yl)acetamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with ribosyldihydronicotinamide dehydrogenase (quinone), an enzyme involved in redox reactions . The nature of these interactions often involves binding to active sites or influencing the enzyme’s activity, thereby affecting the overall biochemical pathway.
Cellular Effects
2-(5-Methoxy-1H-indol-3-yl)acetamide influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of certain signaling pathways, leading to changes in gene expression and metabolic flux . These effects can result in altered cellular functions, such as changes in cell proliferation or apoptosis.
Molecular Mechanism
The molecular mechanism of 2-(5-Methoxy-1H-indol-3-yl)acetamide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to specific proteins and enzymes, altering their activity. For instance, its interaction with ribosyldihydronicotinamide dehydrogenase (quinone) can lead to enzyme inhibition, affecting the redox state of the cell . Additionally, it can influence gene expression by modulating transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(5-Methoxy-1H-indol-3-yl)acetamide can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to reduced efficacy . Long-term exposure to the compound can result in sustained changes in cellular processes, such as prolonged activation or inhibition of specific pathways.
Dosage Effects in Animal Models
The effects of 2-(5-Methoxy-1H-indol-3-yl)acetamide vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhanced cellular function or protection against oxidative stress. At higher doses, it can cause toxic or adverse effects, including cellular damage or apoptosis . Threshold effects have been observed, where a specific dosage range is required to achieve the desired outcome without causing harm.
Metabolic Pathways
2-(5-Methoxy-1H-indol-3-yl)acetamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, its interaction with ribosyldihydronicotinamide dehydrogenase (quinone) affects the redox balance within the cell, influencing metabolic pathways that depend on NADH/NAD+ ratios . These interactions can lead to changes in the levels of specific metabolites and overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of 2-(5-Methoxy-1H-indol-3-yl)acetamide within cells and tissues involve specific transporters and binding proteins. It can be actively transported across cell membranes or passively diffuse into cells. Once inside, it may bind to intracellular proteins, affecting its localization and accumulation . These processes determine the compound’s bioavailability and its ability to exert its effects on target cells.
Subcellular Localization
2-(5-Methoxy-1H-indol-3-yl)acetamide exhibits specific subcellular localization, which influences its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For instance, it can localize to the mitochondria, where it affects mitochondrial function and energy metabolism . Understanding its subcellular localization is crucial for elucidating its precise mechanisms of action.
属性
IUPAC Name |
2-(5-methoxy-1H-indol-3-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-15-8-2-3-10-9(5-8)7(6-13-10)4-11(12)14/h2-3,5-6,13H,4H2,1H3,(H2,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISKLKIWPGSGBNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60293355 | |
| Record name | 2-(5-Methoxy-1H-indol-3-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60293355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2452-25-7 | |
| Record name | NSC88879 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88879 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(5-Methoxy-1H-indol-3-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60293355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(5-methoxy-1H-indol-3-yl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



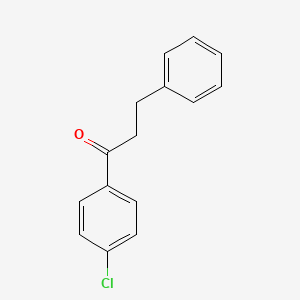

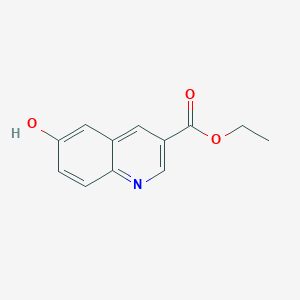
![2-[(2-Chlorophenyl)amino]acetic acid](/img/structure/B1347311.png)
